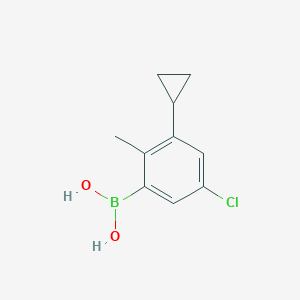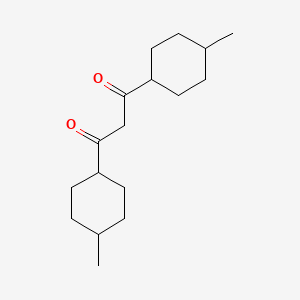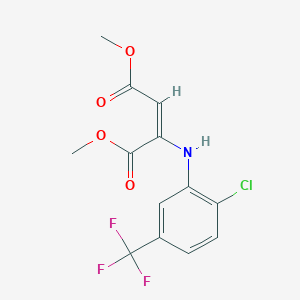
Dimethyl 2-chloro-5-trifluoromethylanilino maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-chloro-5-trifluoromethylanilino maleate is a chemical compound that belongs to the class of maleate esters It is characterized by the presence of a dimethyl maleate moiety attached to a 2-chloro-5-trifluoromethylanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 2-chloro-5-trifluoromethylanilino maleate typically involves the esterification of maleic anhydride with methanol to form dimethyl maleate. This intermediate is then reacted with 2-chloro-5-trifluoromethylaniline under suitable conditions to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes such as reactive distillation. This method integrates reaction and distillation into a single unit, reducing costs and improving efficiency. Catalysts like strong cation exchange resins are used to enhance the esterification process .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-chloro-5-trifluoromethylanilino maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Dimethyl 2-chloro-5-trifluoromethylanilino maleate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of dimethyl 2-chloro-5-trifluoromethylanilino maleate involves its interaction with specific molecular targets. The compound may exert its effects through pathways involving oxidative stress and modulation of enzyme activities. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Dimethyl maleate: A simpler ester of maleic acid, used in similar applications.
2-chloro-5-trifluoromethylaniline: A precursor in the synthesis of the target compound.
Dimethyl fumarate: Known for its use in treating multiple sclerosis, with a different mechanism of action.
Uniqueness: Dimethyl 2-chloro-5-trifluoromethylanilino maleate is unique due to the combination of its structural components, which confer distinct chemical properties and potential applications. Its trifluoromethyl group enhances its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C13H11ClF3NO4 |
|---|---|
Molecular Weight |
337.68 g/mol |
IUPAC Name |
dimethyl (E)-2-[2-chloro-5-(trifluoromethyl)anilino]but-2-enedioate |
InChI |
InChI=1S/C13H11ClF3NO4/c1-21-11(19)6-10(12(20)22-2)18-9-5-7(13(15,16)17)3-4-8(9)14/h3-6,18H,1-2H3/b10-6+ |
InChI Key |
LBRREVBWHCMVRH-UXBLZVDNSA-N |
Isomeric SMILES |
COC(=O)/C=C(\C(=O)OC)/NC1=C(C=CC(=C1)C(F)(F)F)Cl |
Canonical SMILES |
COC(=O)C=C(C(=O)OC)NC1=C(C=CC(=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Fluorophenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088739.png)
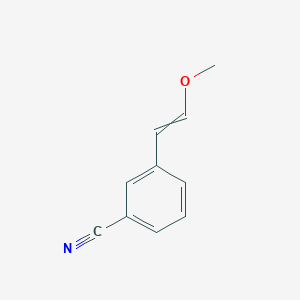
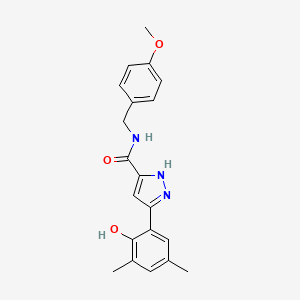
![2-[3-(Diethylamino)propyl]-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088755.png)
![5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B14088759.png)

![Ethyl 2-({[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14088772.png)
![3-(4-Iodo-phenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B14088774.png)
![8-{2-[(2-chlorophenyl)amino]ethyl}-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14088783.png)
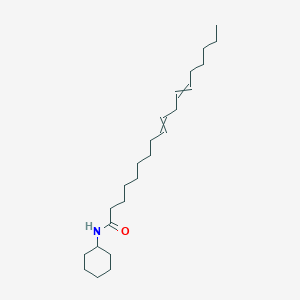
![N'-[(1Z)-1-(biphenyl-4-yl)ethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B14088793.png)
![Methyl 4-{6-methoxy-2-[3-(morpholin-4-yl)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B14088794.png)
